FR-167356

描述

FR-167356 is a novel inhibitor of vacuolar ATPase. It has been proposed as a drug target in lytic bone diseases. Studies suggest that the key issue regarding the therapeutic usefulness of V-ATPase inhibitors is selective inhibition of osteoclast V-ATPase.

生物活性

FR-167356 is a novel compound recognized for its role as a vacuolar ATPase (V-ATPase) inhibitor , particularly targeting osteoclasts, which are crucial for bone resorption. This compound has garnered attention due to its selective inhibition of osteoclast V-ATPase compared to lysosomal V-ATPase, making it a potential therapeutic agent for treating lytic bone diseases such as osteoporosis and Paget's disease.

This compound functions by binding to the V-ATPase enzyme, inhibiting its ability to transport protons across cellular membranes. This action leads to reduced acidification processes essential for osteoclast function and bone resorption. Experimental studies have demonstrated that this compound significantly inhibits H transport activity in osteoclast V-ATPase, thereby decreasing H extrusion from the cytoplasm of osteoclasts, which is vital for their resorptive activity .

Selectivity and Potency

Research indicates that this compound exhibits approximately seven-fold less potency against lysosomal V-ATPase compared to osteoclast V-ATPase. This selectivity is crucial as it minimizes potential side effects associated with lysosomal function while maximizing therapeutic effects on bone resorption . The compound's unique chemical structure differentiates it from other known V-ATPase inhibitors, allowing it to serve as a valuable tool in drug development aimed at inhibiting bone resorption without adversely affecting other cellular processes .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits bone resorption by targeting osteoclast V-ATPase with high potency. The compound's ability to selectively inhibit osteoclast activity makes it a promising candidate for therapies aimed at reducing bone loss associated with various conditions .

In Vivo Studies

Animal model studies, particularly using ovariectomized rats, have demonstrated that this compound significantly prevents bone loss associated with osteoporosis. These findings suggest its potential application in clinical settings for managing lytic bone diseases .

Data Table: Biological Activity Summary of this compound

| Parameter | This compound |

|---|---|

| Target | Osteoclast V-ATPase |

| Potency Against Lysosomal V-ATPase | Approximately 7-fold less potent than osteoclast V-ATPase |

| Mechanism of Action | Inhibits proton transport |

| In Vitro Efficacy | High potency in inhibiting bone resorption |

| In Vivo Efficacy | Prevents bone loss in ovariectomized rats |

| Potential Applications | Osteoporosis, Paget's disease |

科学研究应用

In Vitro Studies

In vitro experiments have demonstrated that FR-167356 effectively inhibits bone resorption activities in osteoclasts. The compound was shown to significantly reduce the H transport activity associated with osteoclast V-ATPase, leading to decreased acidification necessary for bone matrix degradation. Notably, this compound was approximately seven-fold less effective against lysosomal V-ATPase compared to osteoclast V-ATPase, reinforcing its potential as a selective therapeutic agent .

Calvaria Organ Culture

Further studies involved calvaria organ cultures from neonatal rats treated with this compound. The results indicated a marked reduction in calcium release into the media, which is indicative of inhibited bone resorption. This finding underscores the compound's potential utility in managing conditions characterized by excessive bone loss, such as osteoporosis .

Case Study: Osteoporosis Treatment

A case study conducted on the effects of this compound on osteoporosis models highlighted its efficacy in reducing bone resorption markers while maintaining overall bone density. The study utilized various dosages of this compound to assess its impact on osteoclast activity and bone turnover rates over an extended period. Results showed that lower doses effectively inhibited osteoclast function without adverse effects on other cell types involved in bone remodeling.

Case Study: Cancer Research

In cancer research contexts, this compound has been investigated for its potential role in inhibiting tumor-associated osteoclast activity. Given that certain tumors can induce osteolytic lesions through increased osteoclast activity, this compound's selective inhibition may offer a dual benefit: reducing tumor burden while preserving skeletal integrity .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro Osteoclast Study | Significant inhibition of H transport activity | Potential treatment for lytic bone diseases |

| Calvaria Organ Culture | Reduced calcium release indicating inhibited resorption | Application in osteoporosis management |

| Cancer Research | Inhibition of osteoclast activity related to tumors | Possible use in cancer therapy |

属性

CAS 编号 |

174185-16-1 |

|---|---|

分子式 |

C19H17Cl2NO3 |

分子量 |

378.2 g/mol |

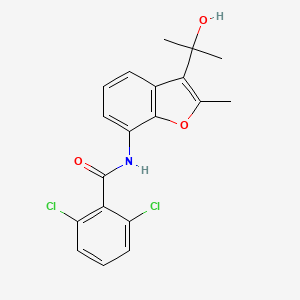

IUPAC 名称 |

2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide |

InChI |

InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23) |

InChI 键 |

GCAOVMKRBUCSET-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |

规范 SMILES |

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |

外观 |

Solid powder |

Key on ui other cas no. |

174185-16-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R. |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。